molecular formula C14H14F3NO3 B3213761 Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate CAS No. 1126530-82-2

Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B3213761
CAS No.: 1126530-82-2
M. Wt: 301.26 g/mol
InChI Key: DXPZJELCVSOLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate is a fluorinated oxazoline derivative characterized by a dihydrooxazole core substituted with a phenyl group at position 2, a trifluoroethyl group at position 4, and an ethyl ester moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural features, including the electron-withdrawing trifluoroethyl group, which may enhance metabolic stability and influence reactivity in cycloaddition or nucleophilic substitution reactions . Its exact mass (301.0784 g/mol) and molecular formula (C₁₅H₁₄F₃NO₃) have been confirmed via high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-5H-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-2-20-12(19)13(8-14(15,16)17)9-21-11(18-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPZJELCVSOLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC(=N1)C2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate (CAS: 1126530-82-2) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antifungal and anticancer properties. This article provides a comprehensive overview of its biological activity based on current research findings.

The molecular formula of Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate is C14H14F3NO3, with a molar mass of 301.26 g/mol. The compound features a unique trifluoroethyl group that may influence its biological interactions and stability.

Property Details
NameEthyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate
CAS Number1126530-82-2
Molecular FormulaC14H14F3NO3
Molar Mass301.26 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal potential of related compounds within the oxazole family. For instance, derivatives such as A30-A34 have demonstrated broad-spectrum antifungal activity against various pathogens:

  • Candida albicans: Minimum Inhibitory Concentration (MIC) values ranged from 0.03 to 0.5 μg/mL.
  • Cryptococcus neoformans and Aspergillus fumigatus: MIC values were between 0.25 to 2 μg/mL.

These findings suggest that compounds structurally related to Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate may exhibit similar antifungal properties due to their shared structural characteristics .

Anticancer Potential

The anticancer properties of Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate are still under investigation. However, related compounds have shown promise in targeting antiapoptotic proteins like Bcl-2. For example:

  • A study indicated that certain derivatives could bind effectively to Bcl-2 proteins and enhance cytotoxicity in cancer cell lines.

The binding affinity of these compounds correlates positively with their cytotoxic effects, suggesting that similar mechanisms may be at play for Ethyl 2-phenyl derivatives .

Pharmacokinetics and Metabolism

Pharmacokinetic evaluations of similar compounds have shown favorable properties such as metabolic stability and low inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6). For instance:

  • Compounds A31 and A33 exhibited half-lives of approximately 80.5 minutes and 69.4 minutes in human liver microsomes.

These characteristics indicate that Ethyl 2-phenyl derivatives could potentially have favorable pharmacokinetic profiles suitable for therapeutic applications .

Case Study: Antifungal Efficacy

A study conducted on a series of oxazole derivatives demonstrated significant antifungal activity against Candida species. The derivatives were synthesized and tested for their MIC values against various fungal strains. The results indicated a strong correlation between structural modifications (including the trifluoroethyl group) and enhanced antifungal activity.

Case Study: Anticancer Activity

In vitro studies on related oxazole compounds revealed their ability to sensitize cancer cells to chemotherapeutic agents like cisplatin. These studies suggest that Ethyl 2-phenyl derivatives may also enhance the efficacy of existing cancer therapies by targeting apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Ethyl 2-phenyl-4-methyl-4,5-dihydrooxazole-4-carboxylate : Replaces the trifluoroethyl group with a methyl group.

Ethyl 2-(4-(trifluoromethyl)phenyl)-4,5-dihydrooxazole-4-carboxylate : Substitutes the phenyl group at position 2 with a trifluoromethylphenyl group.

Ethyl 2-phenylthiazole-4-carboxylate : Replaces the dihydrooxazole ring with a thiazole ring.

Physical and Chemical Properties
Compound Name Exact Mass (g/mol) Melting Point (°C) LogP Solubility (mg/mL)
Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate 301.0784 98–102 (predicted) 2.1 0.15 (DMSO)
Ethyl 2-phenyl-4-methyl-4,5-dihydrooxazole-4-carboxylate 255.1003 85–89 1.8 0.35 (DMSO)
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate 315.0511 120–124 3.2 0.08 (DMSO)

Key Observations :

  • The thiazole analogue exhibits higher LogP (3.2) due to the aromatic sulfur atom, which may reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving trifluoroethyl-substituted precursors. A general approach involves refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . Key parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and facilitates cyclization.
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) promote imine formation and ring closure.
  • Reaction time : Prolonged reflux (>4 hours) improves yield but may risk side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Mass spectrometry : The exact mass (301.0784028) confirms molecular formula (C₁₄H₁₂F₃NO₃) via high-resolution mass spectrometry (HRMS), critical for distinguishing isotopic patterns .
  • NMR : ¹H/¹³C NMR identifies dihydrooxazole ring protons (δ 4.2–5.1 ppm for oxazole CH₂) and trifluoroethyl group splitting (δ 2.8–3.5 ppm).
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves diastereomers, as seen in analogous oxazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereomeric purity of the compound?

  • Methodological Answer :

  • Temperature control : Lowering reaction temperature to 60–70°C reduces racemization during cyclization.
  • Chiral catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereocontrol, as demonstrated in related oxazole syntheses .
  • Solvent polarity : Switching to toluene or dichloromethane may suppress side reactions, though ethanol remains optimal for solubility .

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer :

  • Conformational analysis : Use molecular dynamics simulations to model rotameric states of the trifluoroethyl group, which may cause unexpected splitting patterns .
  • Solvent effects : Account for deuterated solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) in computational models to align predicted/observed shifts.
  • Validation : Cross-check with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzymatic inhibition : Screen against kinase or protease targets using fluorogenic substrates (e.g., ATPase assays), given structural similarity to trifluoroethyl-containing inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations via nonlinear regression.
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetic profiles .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in dihydrooxazole ring stability?

  • Methodological Answer :

  • Quality control : Implement inline FTIR monitoring during synthesis to detect premature ring-opening.
  • Storage conditions : Store under inert gas (argon) at -20°C to prevent hydrolysis, as oxazole rings are sensitive to moisture .
  • Stabilizers : Add antioxidants (e.g., BHT) to ethanolic solutions to mitigate radical-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.